molecular formula C11H9FN2O B1490559 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde CAS No. 1341303-81-8

2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Cat. No.: B1490559
CAS No.: 1341303-81-8
M. Wt: 204.2 g/mol
InChI Key: DULIOWMRVIGJCF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (CAS 1341303-81-8) is a high-value benzaldehyde derivative with a molecular formula of C11H9FN2O and a molecular weight of 204.20 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry and pharmaceutical research. Its structure incorporates both a reactive aldehyde group and a 1-methyl-1H-pyrazole ring, making it a suitable intermediate for synthesizing more complex molecules via condensation or nucleophilic addition reactions. The presence of the fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, which is crucial in the design and development of potential drug candidates and biologically active agrochemicals. Researchers value this compound for its utility in constructing molecular scaffolds for screening and development. It is typically supplied with a high purity level, such as 95% . Proper handling procedures are required, including the use of protective glasses, gloves, and suitable clothing . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. For optimal stability, it is recommended to store this compound at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) .

Properties

IUPAC Name

2-fluoro-5-(2-methylpyrazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)8-2-3-10(12)9(6-8)7-15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULIOWMRVIGJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is an organic compound with significant biological activity, which has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

  • Molecular Formula : C11H9FN2O
  • Molecular Weight : 204.20 g/mol
  • CAS Number : 1341303-81-8

Target Enzymes

The compound interacts with several biological targets, including:

  • Colony Stimulating Factor-1 Receptor (CSF-1R) : Influences cellular processes such as proliferation and apoptosis.
  • Nicotinamide Phosphoribosyltransferase (NAMPT) : Affects NAD+ salvage pathways, crucial for cellular metabolism and energy production .

Biochemical Pathways

The compound has been shown to modulate various biochemical pathways, particularly those involving:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Implicated in cell signaling and regulation of cell growth.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Compounds with a pyrazole moiety have demonstrated significant anticancer properties. Studies have indicated that derivatives can inhibit the growth of various cancer cell types, including lung, colorectal, and breast cancers .
    • For example, similar pyrazole-containing compounds have been reported to exhibit antiproliferative effects in vitro and antitumor activity in vivo, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Properties :
    • Research has shown that pyrazole derivatives possess antibacterial and antifungal activities. The presence of halogen substituents is often linked to enhanced bioactivity against Gram-positive and Gram-negative bacteria .
    • In vitro tests have indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • Some studies highlight the anti-inflammatory potential of pyrazole derivatives, suggesting they may act as selective inhibitors of cyclooxygenase enzymes (COX), which are key players in inflammation pathways .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehydeAnticancerDifferent substitution pattern affecting activity
2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehydeAntimicrobialVariation in pyrazole ring position
5-Fluoro-1-methyl-pyrazol-4-y-substituted benzaldehydeAnticancer and anti-inflammatoryDifferent substitution pattern on pyrazole ring

Case Studies

Several studies have documented the biological activities of this compound:

  • Anticancer Studies :
    • A study synthesized various pyrazole derivatives and evaluated their anticancer properties against different cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Antimicrobial Evaluation :
    • Another research effort focused on the antibacterial efficacy of synthesized pyrazole compounds. The study found that some derivatives had minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against S. aureus, demonstrating potent antibacterial activity .
  • Inflammatory Response Modulation :
    • In vivo studies assessed the anti-inflammatory effects of pyrazole derivatives, revealing significant reductions in edema when compared to standard anti-inflammatory drugs like celecoxib .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-Fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it a valuable precursor for drugs targeting cancer and inflammatory diseases. Research indicates that derivatives of this compound exhibit promising anti-cancer and anti-inflammatory activities, highlighting its potential in therapeutic development .

Case Study: Anti-Cancer Agents
Recent studies have focused on synthesizing novel pyrazole derivatives from this compound, leading to compounds that demonstrate significant cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrazole ring have resulted in enhanced potency and selectivity towards specific cancer types .

Agricultural Chemistry

Agrochemical Formulation
In agricultural applications, this compound is employed in the formulation of agrochemicals. Its efficacy as a pesticide has been explored, contributing to improved crop yield and quality. The compound's ability to act against specific pests while being less harmful to beneficial organisms makes it an attractive candidate for sustainable agriculture .

Material Science

Development of Novel Materials
The compound is also investigated for its potential in material science, particularly in the development of polymers and coatings. The incorporation of fluorine into materials can enhance their durability and resistance to environmental factors such as moisture and UV radiation. Research into fluorinated polymers derived from this compound shows promise for applications in protective coatings and advanced materials .

Property Description
Chemical Structure This compound
Applications Pharmaceuticals, Agrochemicals, Material Science
Key Benefits Enhanced efficacy, sustainability, improved durability

Analytical Chemistry

Reagent for Analytical Methods
In analytical chemistry, this compound serves as a reagent in various detection methods. Its unique properties allow for the quantification and detection of complex mixtures, aiding researchers in identifying compounds within samples .

Biochemical Research

Studies on Enzyme Inhibition
Biochemically, this compound has been utilized in research involving enzyme inhibition and receptor binding studies. Its role in elucidating biological pathways contributes to a deeper understanding of drug interactions and mechanisms of action within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde with structurally related compounds, emphasizing physicochemical properties, reactivity, and applications.

Table 1: Comparative Analysis of Benzaldehyde Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Solubility Applications
This compound C₁₁H₉FN₂O 204.21* 2-F, 5-(1-methylpyrazole) Not reported† Pharmaceutical intermediates
2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde C₁₁H₁₀N₂O 186.21 2-(1-methylpyrazole) Not reported Heterocyclic synthesis
2-Fluoro-5-(trifluoromethoxy)benzaldehyde C₈H₄F₄O₂ 208.11 2-F, 5-(trifluoromethoxy) Slightly miscible in water Organic synthesis, pharmaceuticals
Benzaldehyde C₇H₆O 106.12 None Miscible in organic solvents Chromatography reference

*Calculated based on molecular formula. †Inferred from structural analogs.

Key Comparisons:

Structural and Electronic Effects Fluorine vs. In contrast, the trifluoromethoxy group in 2-fluoro-5-(trifluoromethoxy)benzaldehyde introduces stronger electron-withdrawing and lipophilic characteristics, which may improve metabolic stability in drug candidates. Pyrazole vs. Trifluoromethoxy: The 1-methylpyrazole substituent at the 5-position contributes to hydrogen-bonding capacity and π-π stacking interactions, which are critical for binding to biological targets. The trifluoromethoxy group, however, prioritizes steric and electronic modulation over hydrogen bonding.

Physicochemical Properties

  • Solubility : The trifluoromethoxy derivative exhibits slight water miscibility due to its polar functional group, whereas the pyrazole-containing analogs likely show higher solubility in polar aprotic solvents (e.g., DMSO) due to the heterocycle’s polarity.
  • Chromatographic Behavior : Benzaldehyde derivatives with bulkier substituents (e.g., pyrazole or trifluoromethoxy) are expected to exhibit longer retention times on reversed-phase columns compared to unsubstituted benzaldehyde, which has a capacity factor (k') of ~1.1.

Applications

  • Pharmaceutical Intermediates : The target compound’s pyrazole and fluorine motifs are advantageous in medicinal chemistry for optimizing pharmacokinetic profiles. For example, fluorine reduces metabolic degradation, while pyrazole rings are common in kinase inhibitors.
  • Synthetic Utility : The trifluoromethoxy derivative is often used in electrophilic aromatic substitution reactions, whereas the pyrazole analog may undergo Suzuki-Miyaura couplings for further functionalization.

Synthetic Challenges

  • Introducing the pyrazole ring to the benzaldehyde core typically requires cross-coupling reactions (e.g., Suzuki), while fluorination at the 2-position may involve directed ortho-metalation or halogen-exchange protocols.

Q & A

Q. What are the primary synthetic routes for 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde?

The synthesis typically involves coupling reactions or nucleophilic substitution. For example:

  • Suzuki-Miyaura Cross-Coupling : The pyrazole ring can be introduced via palladium-catalyzed coupling of a boronic acid derivative with a halogenated benzaldehyde precursor .
  • Vilsmeier-Haack Reaction : This method can form the aldehyde group directly on the aromatic ring under controlled conditions (e.g., 0°C to 100°C, using POCl₃ and DMF) .
  • Nucleophilic Aromatic Substitution : Fluorine at the 2-position can be introduced using KF or other fluorinating agents in polar aprotic solvents like DMF .

Q. How is the compound’s structure confirmed post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and purity (e.g., aldehyde proton at δ ~10 ppm, pyrazole protons at δ ~6–8 ppm) .
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm bond lengths and angles, particularly for resolving steric effects from the pyrazole and fluorine groups .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and F percentages to confirm purity .

Q. What solvents and reaction conditions optimize its synthesis?

  • Solvents : DMF or DMSO enhance solubility and reaction rates for nucleophilic substitutions .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions or NaBH₄ for reductive steps .
  • Temperature : Microwave-assisted heating (90–100°C) improves yield in cyclization reactions .

Q. What are its key physicochemical properties?

  • Solubility : Slightly miscible in water; dissolves in polar aprotic solvents (DMF, DMSO) .
  • Sensitivity : Air-sensitive due to the aldehyde group; storage under inert gas (N₂/Ar) is recommended .
  • Reactivity : The aldehyde participates in condensation reactions (e.g., with amines to form Schiff bases) .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties in catalytic applications?

The electron-withdrawing fluorine at position 2 increases the electrophilicity of the aldehyde group, enhancing reactivity in cross-couplings or condensations. Computational studies (DFT) show decreased electron density at the carbonyl carbon, facilitating nucleophilic attacks .

Q. What challenges arise in optimizing reaction yields for derivatives?

  • Steric Hindrance : The 1-methylpyrazole group at position 5 can hinder access to the aldehyde in bulky reagents. Solutions include using smaller catalysts (e.g., Pd nanoparticles) .
  • Byproduct Formation : Competing reactions (e.g., over-oxidation of the aldehyde) require strict temperature control (<100°C) and inert atmospheres .

Q. How is this compound used in medicinal chemistry research?

  • Enzyme Inhibition : The aldehyde acts as a warhead in covalent inhibitors (e.g., targeting cysteine proteases). Pyrazole enhances binding to hydrophobic pockets .
  • Pharmacophore Modeling : Structural analogs (e.g., 3-fluoro-5-pyrazole-benzaldehyde) show activity against kinases; SAR studies compare substituent effects .

Q. What analytical methods resolve contradictions in spectral data?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyrazole vs. aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks when elemental analysis is ambiguous .

Q. How does the pyrazole ring impact material science applications?

  • Coordination Chemistry : Pyrazole’s N-atoms chelate metals (e.g., Cu²⁺, Zn²⁺) for MOF or sensor design .
  • Electronic Properties : Conjugation between the pyrazole and benzaldehyde π-systems enhances charge transport in organic semiconductors .

Q. What computational tools model its reactivity or binding interactions?

  • Molecular Docking (AutoDock/Vina) : Predicts binding modes with biological targets (e.g., enzymes) .
  • DFT Calculations (Gaussian) : Simulates frontier molecular orbitals to explain regioselectivity in reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Reactant of Route 2
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2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.